![molecular formula C12H14BrNO2 B1468744 1-[(2-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1343401-06-8](/img/structure/B1468744.png)

1-[(2-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid

Übersicht

Beschreibung

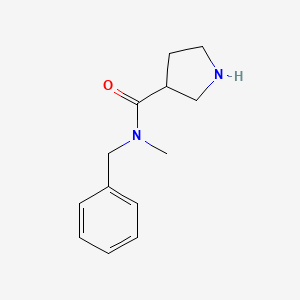

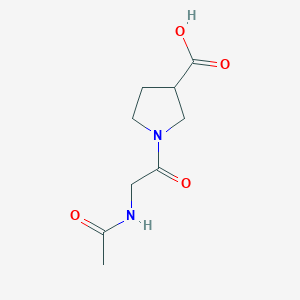

The compound “1-[(2-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used in medicinal chemistry to develop compounds for treating human diseases . The pyrrolidine ring’s saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the molecule’s stereochemistry, and increases three-dimensional coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

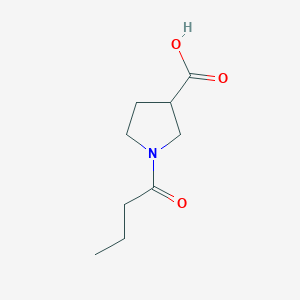

The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a bromophenyl group and a carboxylic acid group . The pyrrolidine ring is a five-membered nitrogen heterocycle . The bromophenyl group is a phenyl ring with a bromine atom attached, and the carboxylic acid group contains a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For instance, they can participate in N-heterocyclization reactions with diols, catalyzed by a Cp*Ir complex . They can also undergo C(sp3)-H alkylation and arylation reactions with simple aryl or alkyl halides . Moreover, they can be involved in acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols .Wissenschaftliche Forschungsanwendungen

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a core component of "1-[(2-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid," is widely utilized in medicinal chemistry due to its versatility in drug design. Pyrrolidine-based compounds are valued for their pharmacophoric properties, including the ability to efficiently explore pharmacophore space due to sp^3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage. These attributes are beneficial in designing novel biologically active compounds with selectivity towards various biological targets. The saturated nature of the pyrrolidine ring, characterized by non-planarity and pseudorotation phenomena, enhances its utility in drug discovery, offering a scaffold for developing new compounds with diverse biological profiles (Li Petri et al., 2021).

Stereochemistry in Pharmacological Profile

Stereochemistry plays a crucial role in the pharmacological profile of pyrrolidine-derived compounds. The study of enantiomerically pure compounds based on the pyrrolidin-2-one pharmacophore, such as phenylpiracetam, reveals a direct relationship between the configuration of stereocenters and the biological properties of these compounds. The preparation of single stereoisomers and their comparative pharmacological testing underscore the importance of stereochemistry in enhancing the efficacy and safety of CNS agents, highlighting the potential for stereochemically optimized derivatives of pyrrolidine-based compounds for improved therapeutic applications (Veinberg et al., 2015).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, such as those related to "this compound," have been studied for their effects on biocatalysts in microbial fermentation processes. These compounds, including hexanoic, octanoic, decanoic, and lauric acids, can inhibit microbial growth at concentrations below the desired yield and titer, affecting the production of bio-renewable chemicals and fuels. Understanding the mechanisms of inhibition by carboxylic acids can aid in the development of robust microbial strains for industrial applications, highlighting the relevance of carboxylic acid derivatives in both enhancing and inhibiting biological processes (Jarboe et al., 2013).

Zukünftige Richtungen

The future directions for “1-[(2-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid” and similar compounds involve further exploration of their biological activities and potential applications in drug discovery . The pyrrolidine ring and its derivatives are present in many natural products and pharmacologically important agents, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .

Eigenschaften

IUPAC Name |

1-[(2-bromophenyl)methyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c13-11-4-2-1-3-9(11)7-14-6-5-10(8-14)12(15)16/h1-4,10H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISVAKCPAFAZPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Pyridin-3-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468672.png)

![1-[(2-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468673.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468674.png)

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468675.png)

![1-[(5-Bromofuran-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468676.png)